molecular formula C4ClF7O B1329309 Heptafluorobutyryl chloride CAS No. 375-16-6

Heptafluorobutyryl chloride

Cat. No. B1329309
CAS RN: 375-16-6
M. Wt: 232.48 g/mol
InChI Key: WFELVFKXQJYPSL-UHFFFAOYSA-N
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Description

Heptafluorobutyryl chloride is a chemical reagent used in various analytical chemistry applications, particularly in the derivatization of compounds for enhanced detection and separation in chromatographic techniques. It is known for its ability to introduce a highly electron-capturing group into molecules, which significantly improves their sensitivity to detection methods such as electron-capture detectors in gas chromatography .

Synthesis Analysis

The synthesis of heptafluorobutyryl derivatives involves the reaction of heptafluorobutyric anhydride with a catalyst such as trimethylamine or pyridine in a suitable solvent like benzene. This reaction is utilized to prepare derivatives of various compounds, including triazine herbicides , carbamate insecticides , and amino acids . The process is typically quick, with complete conversion occurring within 15-20 minutes at room temperature .

Molecular Structure Analysis

The molecular structure of heptafluorobutyryl derivatives has been confirmed through techniques such as gas chromatography-mass spectrometry (GC-MS). The electron impact ionization method has been used to analyze the N(O)-heptafluorobutyryl isobutyl esters of protein amino acids, confirming the structures of these derivatives .

Chemical Reactions Analysis

Heptafluorobutyryl chloride is involved in various chemical reactions, including the heptafluoropropylation of thiophenes , the preparation of electrophoric derivatives of aminopolyaromatics , and the perfluoropropylation of furans, thiophenes, and pyridines . These reactions often proceed through mechanisms such as electrophilic substitution or one-electron transfers, depending on the substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of heptafluorobutyryl derivatives make them particularly suitable for chromatographic analysis. They exhibit high sensitivity to electron-capture detection, significantly more than their underivatized forms . The derivatives are stable for several days at room temperature, which is advantageous for laboratory analysis . The introduction of the heptafluorobutyryl group also enhances the separation properties of amino acid enantiomers in gas chromatography, as demonstrated with heptafluorobutyl chloroformate derivatives . Additionally, the photo-oxidation of heptafluorobutyric anhydride has been studied, leading to the synthesis and characterization of heptafluoropropyl peroxynitrate, which has its own unique set of properties and reactivity .

Scientific Research Applications

Chromatographic Analysis and Mass Spectrometry

Heptafluorobutyryl chloride is widely used in gas chromatography and mass spectrometry for the analysis of various compounds. Bakthavachalam et al. (1990) utilized it in the preparation of electrophoric derivatives for the determination of aminopolyaromatics using gas chromatography with electron-capture negative-ion mass spectrometry. This approach allowed for the sensitive detection of these compounds (Bakthavachalam et al., 1990). Similarly, Mackenzie and Tenaschuk (1974) employed N-heptafluorobutyryl isobutyl esters in the chromatographic separation of protein amino acids, demonstrating its utility in protein analysis (Mackenzie & Tenaschuk, 1974).

Derivatization of Chemicals

Niitsu et al. (1993) explored heptafluorobutyryl derivatives for the systematic analysis of linear and branched polyamines. Their study highlighted the distinct fragmentation patterns and chromatographic properties of these derivatives (Niitsu et al., 1993). Bailey et al. (1978) focused on the derivatization of triazine herbicides using heptafluorobutyryl derivatives, which significantly enhanced their detection sensitivity (Bailey et al., 1978).

Synthesis and Chemical Analysis

Hwang et al. (2007) conducted a study on the synthesis of methoxy and ethoxy nonafluorobutanes, where heptafluorobutyryl chloride played a crucial role in the reaction process (Hwang et al., 2007). Ryan and Lawrence (1977) compared the chromatographic characteristics of heptafluorobutyryl derivatives of agricultural chemicals, providing insights into their analytical applications (Ryan & Lawrence, 1977).

Derivatization in Mass Spectrometry

Mikaya et al. (1988) developed a methodology for investigating amines, including acylation in a chromato-mass spectrometer column with heptafluorobutyryl chloride. This approach was significant for the analysis of primary and secondary amines (Mikaya et al., 1988).

Hair Sample Analysis

Li et al. (2008) devised a method for determining polyamines in hair as N-heptafluorobutyryl derivatives, showcasing the utility of heptafluorobutyryl chloride in bioanalytical studies (Li et al., 2008).

Safety And Hazards

Heptafluorobutyryl chloride is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFELVFKXQJYPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059915
Record name Heptafluorobutyryl Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptafluorobutyryl chloride

CAS RN

375-16-6
Record name Heptafluorobutyryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro-
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Record name Heptafluorobutyryl Chloride
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Record name Heptafluorobutyryl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
B Denegri, O Kronja - The Journal of Organic Chemistry, 2009 - ACS Publications
… A solution of heptafluorobutyryl chloride (2.5 g, 10.8 mmol) in dry benzene (20 mL) was added dropwise to the previously prepared stirring solution of benzhydrol (1.5 g, 8.1 mmol) and …
Number of citations: 21 pubs.acs.org
RN Haszeldine - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… Tetradecafluorobutyric anhydride and heptafluorobutyryl chloride were prepared in almost quantitative yield. The anhydride acetylated a phenol (P-naphthol) in the normal manner, …
Number of citations: 17 pubs.rsc.org
JF Harris Jr - The Journal of Organic Chemistry, 1965 - ACS Publications
The photolysis of polyfluoroacyl fluorides yields largely fluoroalkanes resulting from the combination of two fluoroalkyl radicals together with ethers formedby addition of two fluoroalkyl …
Number of citations: 42 pubs.acs.org
M Hudlicky - Journal of fluorine chemistry, 1985 - Elsevier
Ethyl 2-chloro-1,1,2-trifluoroethyl ether heated with boron trifluoride etherate gave ethyl fluoride and chlorofluoroacetyl fluoride. When heated with aluminum chloride, it afforded a …
Number of citations: 7 www.sciencedirect.com
SH Li, JY Huang, MZ Ge, SW Li, TL Xing, GQ Chen… - Materials & Design, 2015 - Elsevier
… To further confirm the attachment of heptafluorobutyryl chloride to PGMA-grafted fabric, the … The existence of fluorine element presented low surface energy heptafluorobutyryl chloride …
Number of citations: 68 www.sciencedirect.com
V Tangpasuthadol, N Pongchaisirikul, VP Hoven - Carbohydrate Research, 2003 - Elsevier
… In order to investigate the reactivity of chitosan surface toward chemical reactions, chitosan films were treated with heptafluorobutyryl chloride (1) and m-iodobenzoyl chloride (2). An …
Number of citations: 273 www.sciencedirect.com
G Liu, J Liu, K Hara, Y Wang, Y Yu, L Gao… - Journal of Chromatography …, 2009 - Elsevier
… in aqueous matrix samples to form a relatively stable chemi-intermediate, then poured onto diatomaceous earth column, following derivatizing with heptafluorobutyryl chloride (HFB-Cl) …
Number of citations: 54 www.sciencedirect.com
L Li, K Hara, J Liu, Y Yu, L Gao, Y Wang… - … of Chromatography B, 2008 - Elsevier
… After base hydrolysis, hair samples were extracted with solid-phase extraction (SPE) with diatomaceous earth columns, followed by derivatization with heptafluorobutyryl chloride (HFB-…
Number of citations: 17 www.sciencedirect.com
SM Rhodes, B Higgins, Y Xu, WJ Brittain - Polymer, 2007 - Elsevier
… The hydroxyl groups were reacted with heptafluorobutyryl chloride to determine the amount of oxidized groups in the sample. The resulting composite was characterized by FTIR and …
Number of citations: 37 www.sciencedirect.com
A Chilkoti, BD Ratner - Surface and interface analysis, 1991 - Wiley Online Library
… Acetyl chloride (AcCI) and heptafluorobutyryl chloride (HFBuCI), used to derivatize hydroxyl groups in the literature, were also examined, with regard to cross-reaction with epoxides. …

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